molecular formula C4H12O3Sn B1603626 Butyltin hydroxide oxide hydrate CAS No. 336879-56-2

Butyltin hydroxide oxide hydrate

Cat. No. B1603626
CAS RN: 336879-56-2
M. Wt: 226.85 g/mol
InChI Key: KBNBFLVBJDYEFE-UHFFFAOYSA-M
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Description

Butyltin hydroxide oxide hydrate, also known as Butylhydroxyoxostannane, is an organotin compound . It has a linear formula of CH3(CH2)3Sn(=O)OH·xH2O and a molecular weight of 208.83 (anhydrous basis) . It is used in various applications, including as a starting material for the preparation of 1,3,2-oxathiastannolane derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O.CCCCSn=O . The InChI representation is 1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 .


Chemical Reactions Analysis

This compound is used as a starting material for the preparation of 1,3,2-oxathiastannolane derivatives . It can also be used to prepare polyethylene oxide (PEO) ionomer i.e., PEO600/sulphoisophthalate Na ionomer .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.83 (anhydrous basis) . Its linear formula is CH3(CH2)3Sn(=O)OH·xH2O .

Scientific Research Applications

Synthesis and Structural Analysis

Butyltin hydroxide oxide hydrate has been studied for its reaction with various acids, leading to the synthesis of butyltin oxo clusters and polymers. Eychenne-Baron et al. (2000) explored the reaction of butyltin hydroxide oxide with p-toluenesulfonic acid, resulting in the synthesis of a butyltin oxo cluster. This compound was characterized using X-ray diffraction and NMR techniques, revealing insights into its molecular structure and interactions (Eychenne-Baron et al., 2000).

Electrochemical Behavior

Fleet and Fouzder (1975) investigated the electrochemical behavior of organotin compounds, including the hydrolysis of butyltin hydroxide oxide, using techniques like cyclic voltammetry and controlled potential coulometry. Their research provides valuable insights into the electrochemical processes and potential applications of these compounds (Fleet & Fouzder, 1975).

Environmental Impact and Adsorption

Randall and Weber (1986) conducted a study on the adsorptive behavior of butyltin compounds under simulated estuarine conditions, including butyltin hydroxide oxide. Their research highlights the environmental impact of these compounds and their interaction with different variables like salinity and pH (Randall & Weber, 1986).

Thermal and Radiation Chemistry in Photoresists

Frederick et al. (2019) explored the thermal and radiation chemistry of butyltin oxide hydroxide in the context of its application as an inorganic photoresist in extreme ultraviolet lithography. This study is significant for understanding the patterning mechanisms in microelectronic engineering (Frederick et al., 2019).

Catalytic Applications in Polymerization

Jung et al. (2015) investigated the catalytic activity of n-butyltin hydroxide oxide hydrate in the melt polymerization of polycarbonate, revealing its potential as a catalyst in the synthesis of bio-based polymers (Jung et al., 2015).

Applications in Organic Synthesis

Mascaretti et al. (1999) described the application of butylstannonic acid, closely related to this compound, in organic synthesis, particularly in transesterification reactions. This highlights its role as a catalyst in various chemical reactions (Mascaretti et al., 1999).

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .

Future Directions

In a paper titled “Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content”, Butyltin hydroxide oxide hydrate was used as a catalyst . This indicates that this compound could have potential applications in the synthesis of renewable aromatic polyesters .

properties

IUPAC Name

butyl-hydroxy-oxotin;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBFLVBJDYEFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583603
Record name Butyl(hydroxy)stannanone--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

336879-56-2
Record name Butyl(hydroxy)stannanone--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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